N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin

Vue d'ensemble

Description

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin: is a synthetic compound widely used as a fluorogenic substrate in biochemical assays. It is particularly valuable in the study of protease activity due to its ability to release a fluorescent signal upon cleavage by specific enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin involves multiple steps, starting with the protection of amino groups, followed by the coupling of amino acids and the final attachment of the 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions: : N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between phenylalanine and the 7-amido-4-methylcoumarin results in the release of a fluorescent signal .

Common Reagents and Conditions: : The hydrolysis reactions typically require specific proteases such as chymotrypsin or trypsin, and are conducted under physiological conditions (pH 7.4, 37°C) to mimic biological environments .

Major Products: : The major product formed from the hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence, making it easy to detect and quantify .

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemical Assays :

- Used extensively as a fluorogenic substrate to study the activity of proteolytic enzymes such as plasmin and chymotrypsin.

- Enables real-time monitoring of enzyme activity through fluorescence intensity.

-

Medical Research :

- Investigates the role of proteases in diseases such as cancer and cardiovascular disorders.

- Assists in understanding the mechanisms behind fibrinolysis and coagulation disorders.

-

Drug Development :

- Aids in screening potential inhibitors of proteolytic enzymes.

- Useful in characterizing the efficacy of new drug candidates targeting protease pathways.

-

Industrial Applications :

- Employed in quality control processes for enzyme-based products.

- Utilized in assays to determine enzyme activity in various industrial applications.

Enzyme Kinetics

The following table summarizes kinetic parameters obtained from studies using N-Succinyl-Ala-Ala-Phe-AMC as a substrate:

| Enzyme | Substrate Concentration (μM) | Initial Velocity (RFU/s) | K_m (μM) | K_i (nM) |

|---|---|---|---|---|

| Plasmin | 8 - 3000 | Varies | 44.3 | Calculated from IC₅₀ values |

| Chymotrypsin | 10 - 2000 | Varies | 32.1 | Calculated from IC₅₀ values |

This data highlights the compound's reliability in determining enzyme kinetics and inhibitor effectiveness.

Case Studies

-

Plasmin Inhibition Assays :

A study utilized N-Succinyl-Ala-Ala-Phe-AMC to evaluate the inhibition of plasmin by various recombinant Kunitz-type protease inhibitors (KPIs). The degradation of the substrate was monitored through fluorescence, providing insights into the kinetic parameters of the inhibitors. The Km value obtained was consistent with previous findings, affirming the substrate's reliability in enzymatic assays. -

Fibrinolysis Inhibition :

The substrate was employed to assess fibrinolysis inhibition in fibrin matrices. By monitoring substrate degradation in the presence of KPIs, researchers quantified the effectiveness of these inhibitors in preventing plasmin-mediated fibrinolysis, crucial for therapeutic applications in coagulation disorders. -

Characterization of Protease Specificity :

Research involving recombinant serine proteases demonstrated that N-Succinyl-Ala-Ala-Phe-AMC could effectively characterize substrate specificity and enzyme kinetics, leading to insights into potential therapeutic targets for diseases involving dysregulated protease activity.

Mécanisme D'action

The mechanism of action of N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin involves its cleavage by specific proteases at the peptide bond between phenylalanine and the 7-amido-4-methylcoumarin. This cleavage releases the fluorescent 7-amido-4-methylcoumarin, which can be detected and measured. The molecular targets are the active sites of proteases, and the pathway involves the hydrolysis of the peptide bond .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Succinyl-Ala-Phe-Lys-7-amido-4-methylcoumarin: Another fluorogenic substrate used for different proteases.

Ala-Ala-Phe-7-amido-4-methylcoumarin: A simpler substrate used for similar applications.

Uniqueness: : N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin is unique due to its specific sequence of amino acids, which makes it suitable for studying a broader range of proteases compared to simpler substrates. Its succinyl group enhances its solubility and stability, making it more effective in various assay conditions .

Activité Biologique

N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) is a synthetic fluorogenic substrate widely utilized in biochemical assays to study proteolytic enzymes. This compound is particularly notable for its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in enzyme kinetics and protease activity studies.

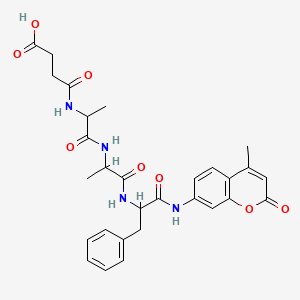

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₁N₃O₅, with a molar mass of approximately 373.39 g/mol. The structure includes a succinyl group, which enhances the compound's solubility and stability compared to other substrates lacking this modification.

Biological Activity

The biological activity of Suc-Ala-Ala-Phe-AMC is primarily linked to its function as a substrate for various proteases. Its fluorogenic properties allow for sensitive detection of enzyme activity, particularly in the context of:

- Protease Assays : Suc-Ala-Ala-Phe-AMC is used to measure the activity of serine proteases and aminopeptidases. Enzymatic cleavage results in the release of 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured through fluorescence spectroscopy .

- Enzyme Kinetics : The compound facilitates studies on enzyme kinetics by providing a clear signal that correlates with protease activity. This is essential for understanding the catalytic mechanisms and regulatory pathways of various enzymes .

Case Studies and Research Findings

- Proteolytic Activity in Borrelia burgdorferi : A study demonstrated the use of Suc-Ala-Ala-Phe-AMC in assessing the aminopeptidolytic activity of Borrelia burgdorferi. The fluorescence emitted upon hydrolysis was measured to evaluate enzyme efficiency under different conditions, revealing insights into the organism's metabolic processes .

- Inhibition Studies : Research has shown that various inhibitors can affect the hydrolytic activity towards Suc-Ala-Ala-Phe-AMC. For instance, chymotrypsin inhibitors like TPCK were found to abolish enzymatic activity, indicating the substrate's utility in studying inhibitor effects on proteolytic enzymes .

- Application in Human Studies : In human studies, Suc-Ala-Ala-Phe-AMC has been used to investigate enzyme activities related to reproductive biology. Sperm extracts displayed hydrolytic activity towards this substrate, which was inhibited by specific protease inhibitors, highlighting its relevance in fertility research .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains succinyl group | Enhanced solubility and stability |

| L-Ala-Ala-Phe-7-amido-4-methylcoumarin | Lacks succinyl modification | Less soluble; used for simpler assays |

| H-Alanine 7-amido-4-methylcoumarin | Simpler structure without additional residues | Reduced fluorogenic properties |

Propriétés

IUPAC Name |

4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPVJKZZYOXPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390826 | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71973-79-0 | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.